Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane
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Overview
Description
Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a diethyl group, a methyl group, and a methoxy group attached to a 2-methylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane typically involves the reaction of diethylmethylchlorosilane with 2-methylcyclohexanone in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate silyl ether, which subsequently undergoes elimination to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and air-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Silanes with different functional groups depending on the nucleophile used.
Scientific Research Applications
Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-carbon and silicon-oxygen bonds. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(methyl)silane
- Diethyl(methoxy)silane
- Methyl[(2-methylcyclohexylidene)methoxy]silane
Comparison
Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane is unique due to the presence of both diethyl and methoxy groups attached to the silicon atom, along with the 2-methylcyclohexylidene moiety. This combination of substituents imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65179-13-7 |
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Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
diethyl-methyl-[(2-methylcyclohexylidene)methoxy]silane |
InChI |
InChI=1S/C13H26OSi/c1-5-15(4,6-2)14-11-13-10-8-7-9-12(13)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
XYZLCJLMNSSRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)OC=C1CCCCC1C |
Origin of Product |
United States |
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